HBTU

Descripción general

Descripción

Métodos De Preparación

HBTU is synthesized by reacting 1-Hydroxybenzotriazole (HOBt) with tetrachlorofluoroformamidinium hexafluorophosphate (TCFH) under basic conditions . The reaction proceeds as follows:

Reaction of HOBt with TCFH: The HOBt reacts with TCFH in the presence of a base, forming the uronium salt.

Formation of this compound: The resulting uronium salt is then crystallized to yield this compound.

Industrial production methods typically involve large-scale synthesis using similar reaction conditions, ensuring high purity and yield of the final product .

Análisis De Reacciones Químicas

HBTU primarily undergoes substitution reactions, particularly in the activation of carboxylic acids to form amides. The key reactions include:

Activation of Carboxylic Acids: this compound activates carboxylic acids by forming a stabilized HOBt leaving group.

Aminolysis: The activated ester is then attacked by an amine, displacing the benzotriazole N-oxide and forming the desired amide.

Common reagents used in these reactions include bases such as N,N-diisopropylethylamine (DIPEA) and solvents like dimethylformamide (DMF) . The major products formed are amides, which are crucial intermediates in peptide synthesis .

Aplicaciones Científicas De Investigación

Advantages of HBTU

- Low Racemization Rates : this compound minimizes racemization during peptide synthesis, which is crucial for maintaining the chirality of amino acids.

- High Efficiency : The reagent exhibits high reactivity, allowing for rapid coupling reactions.

- Versatile Solubility : It dissolves well in common organic solvents, enhancing its applicability in various reaction conditions .

Applications in Peptide Synthesis

This compound is predominantly used in both solid-phase and solution-phase peptide synthesis. Its ability to activate carboxylic acids makes it invaluable for constructing complex peptides and proteins efficiently. Below are specific applications:

- Solid-Phase Peptide Synthesis (SPPS) : this compound is commonly employed in SPPS protocols to facilitate the sequential addition of amino acids to growing peptide chains.

- One-Pot Synthesis : It allows for the one-pot synthesis of dipeptidyl urea esters, ureas, and carbamates from carboxylic acids .

Data Table: Comparison of Coupling Reagents

| Reagent | Year Introduced | Racemization Rate | Solubility | Common Applications |

|---|---|---|---|---|

| This compound | 1978 | Low | High | Peptide synthesis |

| HATU | 1993 | Moderate | Moderate | Peptide synthesis |

| DIC | 1980 | High | Low | General amide bond formation |

Case Study 1: Synthesis of β-Benzotriazole Substituted Amino Acids

In a study published in Organic & Biomolecular Chemistry, researchers utilized this compound to synthesize β-benzotriazole N-oxide substituted γ-amino acids. The results demonstrated the reagent's effectiveness in facilitating complex amino acid modifications while maintaining stereochemical integrity .

Case Study 2: Anaphylaxis Induced by Coupling Agents

A cautionary study highlighted the potential sensitization risks associated with handling coupling agents like this compound. Researchers reported cases of anaphylaxis linked to repeated exposure, emphasizing the need for safety protocols when using these reagents in laboratory settings .

Mecanismo De Acción

The mechanism of action of HBTU involves the activation of carboxylic acids to form an activated ester intermediate. The steps are as follows:

Formation of Activated Ester: The carboxyl group of the acid attacks the imide carbonyl carbon of this compound, forming an activated ester with a stabilized HOBt leaving group.

This mechanism ensures efficient peptide bond formation with minimal racemization .

Comparación Con Compuestos Similares

HBTU is often compared with other coupling reagents such as:

O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU): HATU reacts faster and with less epimerization compared to this compound, making it preferred in rapid coupling protocols.

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP): BOP is another commonly used coupling reagent but is less efficient than this compound in minimizing racemization.

N,N’-Dicyclohexylcarbodiimide (DCC): DCC is used in peptide synthesis but often leads to side reactions and lower yields compared to this compound.

This compound’s unique properties, such as its mild activating nature and resistance to racemization, make it a valuable reagent in peptide synthesis .

Actividad Biológica

Introduction

HBTU (o-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used coupling reagent in peptide synthesis. Its role in facilitating the formation of peptide bonds makes it essential in biochemistry and pharmaceutical research. This article explores the biological activity of this compound, focusing on its applications, mechanisms, and safety considerations based on diverse research findings.

This compound operates primarily as a coupling agent in the synthesis of peptides and other amide derivatives. It effectively activates carboxylic acids, allowing them to react with amines to form stable peptide bonds. The mechanism involves the formation of an active ester intermediate, which subsequently reacts with the nucleophilic amine.

Key Properties

- Non-explosive : this compound is considered safer than some traditional coupling reagents due to its non-explosive nature.

- Solubility : It exhibits high solubility in common organic solvents, enhancing its usability in various reaction conditions.

- Stability : this compound remains stable under typical laboratory conditions, making it a reliable choice for peptide synthesis.

Peptide Synthesis

This compound has been extensively utilized for synthesizing various peptides, including those with unnatural amino acids. Research indicates that this compound can efficiently couple N-protected amino acids, leading to high yields of desired products. For instance, it has been successfully employed in one-pot syntheses involving dipeptidyl urea esters and carbamates .

Case Studies

- Neurotensin Analogues : In a study investigating neurotensin analogues, this compound was used to couple protected amino acids, resulting in compounds that exhibited significant biological activity against neurotensin receptors .

- Histone Deacetylase Inhibitors : this compound facilitated the synthesis of hybrid benzamide-peptide inhibitors targeting histone deacetylases (HDACs). These compounds showed moderate inhibitory activity with IC50 values ranging from 1.3 µM to 532 µM .

Safety and Toxicology

Despite its advantages, this compound is associated with potential allergic reactions. A documented case reported anaphylaxis and contact urticaria due to airborne exposure to this compound in a laboratory setting. This incident underscores the importance of safety measures when handling this compound .

Comparative Analysis of Coupling Reagents

| Property | This compound | Other Coupling Reagents (e.g., DIC) |

|---|---|---|

| Explosiveness | Non-explosive | Potentially explosive |

| Solubility | High in common solvents | Varies by reagent |

| Stability | Stable | Less stable for some reagents |

| Efficiency | High yield in peptide synthesis | Variable efficiency |

Propiedades

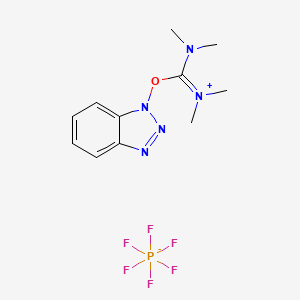

IUPAC Name |

[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N5O.F6P/c1-14(2)11(15(3)4)17-16-10-8-6-5-7-9(10)12-13-16;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYZFNUUOSSNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F6N5OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335774 | |

| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625384-22-7, 94790-37-1 | |

| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625384-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-2-(1-H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Benzotriazolium, 1-[bis(dimethylamino)methylene]-, 3-oxide, hexafluorophosphate(1-) (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.